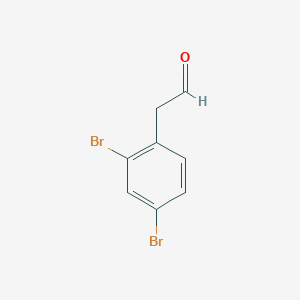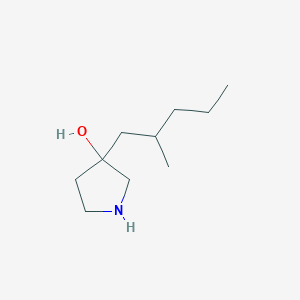
3-(2-Methylpentyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpentyl)pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylpentyl group and a hydroxyl group at the 3-position. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpentyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific reaction conditions. For instance, the cyclization of 2-methylpentylamine with a suitable carbonyl compound, followed by reduction, can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpentyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpentyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpentyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
3-(2-Methylpentyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
3-(2-methylpentyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-3-4-9(2)7-10(12)5-6-11-8-10/h9,11-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
QZXIUFSAJJDXCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC1(CCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


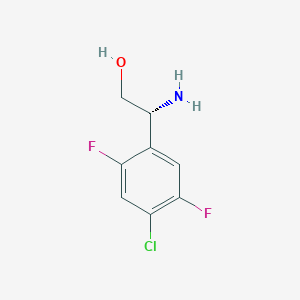

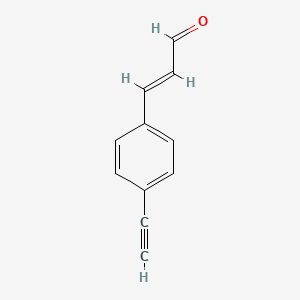
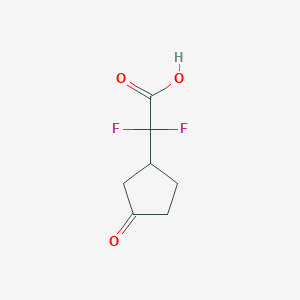

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)


![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
